
3-(4-Methoxyphenyl)azepane
Übersicht
Beschreibung
3-(4-Methoxyphenyl)azepane is a chemical compound with the CAS Number: 1333960-81-8 . It has a molecular weight of 205.3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of azepane derivatives, such as this compound, often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis
The IUPAC Name for this compound is the same as its common name . Its InChI Code is 1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 205.3 . The IUPAC Name for this compound is this compound .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds exhibit a wide range of pharmacological properties due to their high degree of structural diversity, making them invaluable in the discovery of new therapeutic agents. The development of azepane-containing analogs that are less toxic, cost-effective, and highly active remains a key area of research in medicinal chemistry. Over 20 azepane-based drugs have received FDA approval and are utilized in treating a myriad of diseases. Recent developments have showcased azepane compounds' versatility in applications such as anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial treatments. Additionally, they serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other uses. The structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds have been briefly discussed, providing insights for the future discovery of effective azepane-based drug candidates (Gao-Feng Zha et al., 2019).
Synthesis, Reactions, and Biological Properties of Azepane
The literature over the past fifty years has extensively covered the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds such as azepine, azepane, and azepinone. These compounds have significant pharmacological and therapeutic implications. The synthesis involves the ring expansion of five or six-membered compounds using thermal, photochemical, and microwave irradiation methods. Despite substantial progress, the biological aspects of these compounds are yet to be fully explored, suggesting a vast scope for future research in understanding and harnessing the therapeutic potential of N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYBXXGHQFWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



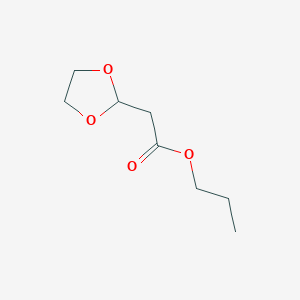
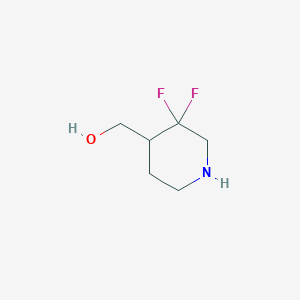
![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
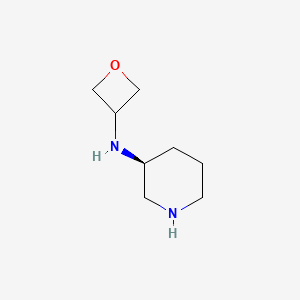

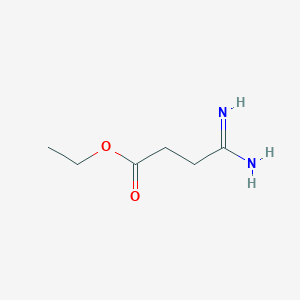
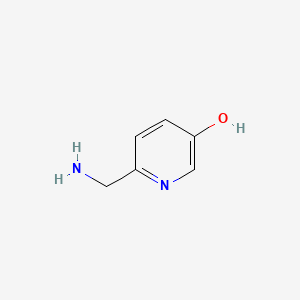
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)

![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)

